1-(Piperidin-3-yl)-3-propylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-piperidin-3-yl-3-propylurea |
InChI |
InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H2,11,12,13) |
InChI Key |
ZMJZAMLUWRJLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1CCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 Piperidin 3 Yl 3 Propylurea
Established Synthetic Routes to the Core 1-(Piperidin-3-yl)-3-propylurea Scaffold
The synthesis of the this compound core structure can be achieved through several strategic pathways. A common and direct method involves the reaction of a protected 3-aminopiperidine derivative with propyl isocyanate. The protecting group, typically a tert-butyloxycarbonyl (Boc) group, is then removed under acidic conditions to yield the final product.
Alternative approaches focus on constructing the substituted piperidine (B6355638) ring first. One such indirect method involves the asymmetric cyclopropanation of a protected tetrahydropyridine (B1245486), followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate to introduce the desired functionality at the C3 position. nih.gov Another sophisticated route begins with 2-pyridone, which, after N-galactosylation and O-silylation, can undergo nucleophilic addition to stereoselectively introduce substituents at the 3-position. researchgate.net A Curtius rearrangement reaction is another potential, though less direct, route for forming the urea (B33335) moiety from a corresponding carboxylic acid precursor. google.com
Optimization Strategies for Reaction Yields and Purity
Optimizing the synthesis of this compound and its derivatives is crucial for efficient production and high purity. Key factors influencing yield and purity include the choice of solvent, reaction temperature, and the nature of the protecting group on the piperidine nitrogen. For the common route involving propyl isocyanate, the reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature to minimize side reactions.
Further optimization can be achieved by carefully controlling the deprotection step. For instance, when using a Boc protecting group, treatment with trifluoroacetic acid (TFA) in dichloromethane is effective, but the reaction must be monitored to prevent degradation of the product. nih.gov Purification is generally accomplished through column chromatography on silica (B1680970) gel. In the synthesis of related piperidyl ureas, modifications to acyl groups on the piperidine nitrogen have been shown to improve metabolic stability, a strategy that can be adapted to this scaffold. nih.gov
Stereoselective Synthesis Approaches for Chiral Centers
The piperidine ring in this compound contains a chiral center at the C3 position, making stereoselective synthesis a critical consideration for producing enantiomerically pure compounds like 1-[(3S)-piperidin-3-yl]-3-propylurea. nih.gov Several strategies have been developed to control the stereochemistry of the 3-substituted piperidine core.
One effective method involves the use of chiral auxiliaries. Racemic 3-(piperidin-3-yl) precursors can be N-alkylated with a chiral reagent to form diastereomers, which can then be separated by chromatography. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure (R)- or (S)-piperidine derivative. nih.gov Another approach relies on catalyst-controlled C-H functionalization, although direct functionalization at the C3 position can be challenging due to the electronic effects of the nitrogen atom. nih.gov An indirect but highly stereoselective method involves the reductive, regio- and stereoselective ring-opening of a cyclopropane intermediate, which allows for precise control over the stereochemistry at the C3 position. nih.gov
| Approach | Description | Key Features | Reference |
| Chiral Auxiliary | N-alkylation of a racemic 3-substituted piperidine with a chiral reagent to form separable diastereomers. | Effective for resolving racemates; requires additional steps for auxiliary attachment and removal. | nih.gov |
| Asymmetric Cyclopropanation | An indirect route involving cyclopropanation of a tetrahydropyridine followed by stereoselective reductive ring-opening. | Provides high stereocontrol at the C3 position. | nih.gov |
| Carbohydrate Auxiliaries | Starting from 2-pyridone, a chiral N-galactosyl auxiliary guides the stereoselective introduction of substituents at the C3 position. | High diastereoselectivity achieved through steric guidance from the sugar moiety. | researchgate.net |
Functionalization and Analog Design Strategies for this compound Derivatives
The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Functionalization strategies typically target the urea moiety, the piperidine ring, and the linker group.
Chemical Modifications at the Urea Moiety
The urea portion of the molecule is a key pharmacophore and a prime target for modification. The N'-propyl group can be readily varied to explore the impact of chain length, branching, and the introduction of cyclic or aromatic systems. For example, replacing the propyl group with other alkyl chains (e.g., ethyl, butyl), cycloalkyl groups (e.g., cyclopropyl, cyclohexyl), or aryl groups could significantly alter the compound's properties. In related urea-based inhibitors, substituting this position with bulky groups like adamantane (B196018) has been a successful strategy to enhance potency. nih.govnih.gov These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic profile by altering its size, shape, and lipophilicity.
Substitutions on the Piperidine Ring System
The piperidine ring itself presents several opportunities for functionalization. The secondary amine of the piperidine can be acylated, sulfonylated, or alkylated to introduce a wide variety of substituents. nih.gov These modifications can introduce polarity and basicity, which can be well-tolerated and can modulate the compound's interaction with biological targets. nih.gov
Furthermore, direct substitution on the carbon framework of the piperidine ring is a powerful strategy. While the C3 position is already substituted, additional groups can be introduced at the C2, C4, C5, or C6 positions. For instance, fluorination of the piperidine ring has been used as a strategy to reduce the pKa of the basic nitrogen, which can improve pharmacokinetic properties such as oral absorption. nih.gov Studies on related compounds have shown that altering the location of substituents on the piperidine ring (e.g., moving a group from the 2-position to the 3- or 4-position) can significantly impact biological activity and off-target effects. nih.gov
Exploration of Linker Modifications
The term "linker" can refer to the propyl group or the urea functional group connecting the piperidine ring to the terminal alkyl chain. Modifying this linker is a key strategy in analog design. The simple propyl chain can be altered in length or rigidity. For example, incorporating one or two fluorine atoms into the propyl linker has been shown to be a viable strategy in similar scaffolds to modulate basicity and pharmacokinetic profiles. nih.gov
The urea linker itself can be replaced with other bioisosteric groups. For instance, replacing the urea with a thiourea, guanidine (B92328), or a more complex heterocyclic system like a 1,2,3-triazole could lead to novel derivatives with different chemical properties and biological activities. nih.gov Such changes can affect the hydrogen bonding capacity and conformational flexibility of the molecule.
| Modification Site | Strategy | Example Modification | Potential Impact | Reference |
| Urea Moiety | Vary N'-substituent | Replacement of propyl with aryl or adamantyl groups. | Alter binding affinity, lipophilicity, and potency. | nih.govnih.gov |
| Piperidine Ring (Nitrogen) | Acylation, Alkylation | Addition of an N-propionyl or N-cyclopropanecarbonyl group. | Improve metabolic stability and potency. | nih.gov |
| Piperidine Ring (Carbon) | Direct Substitution | Introduction of fluorine atoms onto the ring. | Reduce pKa, improve pharmacokinetic properties. | nih.gov |
| Linker (Propyl Chain) | Fluorination | Incorporation of fluorine into the propyl group. | Modulate basicity and oral absorption. | nih.gov |
| Linker (Urea Group) | Bioisosteric Replacement | Replacement of urea with a 1,2,3-triazole urea. | Change hydrogen bonding and conformational flexibility. | nih.gov |
Advanced Synthetic Techniques and Green Chemistry Considerations in the Preparation of Related Compounds
The synthesis of complex molecules like this compound is increasingly benefiting from modern synthetic methodologies that prioritize efficiency, control, and environmental sustainability. While specific literature on advanced synthesis for this exact molecule is limited, a broader look at related piperidinyl and urea compounds reveals significant progress in employing advanced techniques and adhering to the principles of green chemistry. These approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions, low yields, and the use of hazardous materials.
Advanced Synthetic Strategies
Modern organic synthesis has moved towards technologies that offer greater precision and efficiency. For piperidine and urea derivatives, techniques like microwave-assisted synthesis and flow chemistry are becoming more prevalent.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. psu.edu Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatically reduced reaction times, increased product yields, and cleaner reaction profiles with fewer byproducts. psu.edu For instance, the synthesis of piperidinyl-quinoline N-acylhydrazones has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times dropping from 15–45 minutes to just 4–6 minutes and yields slightly improving. mdpi.com Similarly, the preparation of quinoline (B57606) thiosemicarbazones incorporating a piperidine moiety has been successfully achieved in excellent yields using microwave assistance. nih.govmdpi.com One-pot, three-component reactions to create complex heterocyclic systems, such as 2,3-disubstituted imidazo[1,2-a]pyridines, are also highly amenable to this technique, highlighting its utility in generating molecular diversity efficiently. rsc.org
Flow Chemistry: Continuous flow chemistry offers a safe, scalable, and highly controlled alternative to traditional batch processing. In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This methodology allows for precise control over parameters like temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. A notable application is the synthesis of piperidine and pyrrolidine (B122466) derivatives through electroreductive cyclization in a flow microreactor. mdpi.com Furthermore, the synthesis of various enantioenriched α-substituted piperidines has been demonstrated in a practical continuous flow system, achieving good yields and high diastereoselectivities within minutes, showcasing its potential for rapid and scalable production. organic-chemistry.org
Novel Catalytic Methods: The development of novel catalysts is at the forefront of modern synthetic chemistry. Rhodium-catalyzed asymmetric carbometalation represents a significant breakthrough for accessing enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives. acs.org This method provides a pathway to chiral piperidines, which are crucial building blocks for many pharmaceuticals. acs.org In the realm of urea synthesis, copper salts have been used to catalyze the formation of ureas from isocyanides and O-benzoyl hydroxylamines, offering an alternative to traditional isocyanate-based methods. mdpi.com Furthermore, the use of urea derivatives themselves as ligands in catalysis, such as in the palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes, demonstrates the expanding roles of these motifs in enabling complex transformations. acs.org
Green Chemistry Considerations
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integrated into synthetic planning. unibo.it
Solvent-Free and Alternative Solvent Systems: A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has been successfully applied to the synthesis of ureas and thioureas. beilstein-journals.org This solvent-free approach often leads to quantitative yields and eliminates the generation of solvent waste. beilstein-journals.org When a solvent is necessary, the focus shifts to greener alternatives. For example, the bio-available solvent Cyrene® has been used as a highly efficient and less toxic alternative to solvents like DMF for the synthesis of ureas, featuring a simple work-up procedure that minimizes waste. rsc.org
Atom Economy and Waste Minimization: Maximizing atom economy—the efficiency of a reaction in converting all reactant atoms into the desired product—is a core green chemistry principle. One-pot, multi-component reactions are inherently advantageous in this regard as they combine several synthetic steps without isolating intermediates, thus saving solvents, reagents, and energy. ajchem-a.com The synthesis of piperidine derivatives through such cost-effective procedures is a significant goal in organic chemistry. ajchem-a.com Another key strategy is the use of carbon dioxide (CO₂), an abundant and non-toxic C1 feedstock, for synthesizing ureas. Organocatalysts, such as the bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to effectively catalyze the reaction between amines and CO₂ to form ureas, often under solvent-free conditions. doi.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperidinyl-Quinoline Acylhydrazones mdpi.com
| Method | Reaction Time | Yield | Conditions |
| Conventional | 15–45 min | Good | Reflux in ethanol |
| Microwave-Assisted | 4–6 min | Good to Excellent | Ultrasonic bath |
This table is generated from data concerning the synthesis of piperidinyl-quinoline N-acylhydrazones, which are structurally related to the subject compound.
Table 2: Examples of Green Chemistry Approaches in Urea Synthesis
| Green Approach | Key Feature | Catalyst/Solvent | Benefit | Reference |
| Mechanosynthesis | Solvent-free reaction | None (grinding) | Eliminates solvent waste, high yield | beilstein-journals.org |
| Alternative Solvent | Use of a bio-derived solvent | Cyrene® | Replaces toxic DMF, minimizes waste | rsc.org |
| CO₂ Utilization | Using CO₂ as a C1 source | TBD (organocatalyst) | Utilizes renewable feedstock, solvent-free | doi.org |
This table highlights green methodologies applied to the general synthesis of urea compounds.
Computational and Theoretical Investigations of 1 Piperidin 3 Yl 3 Propylurea
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for predicting the binding mode and affinity of a compound like 1-(Piperidin-3-yl)-3-propylurea to a potential biological target.
Based on studies of structurally related piperidinyl ureas and other piperidine (B6355638) derivatives, several biological targets can be hypothesized for docking studies. nih.govnih.govresearchgate.netnih.gov These targets are often involved in various disease pathways, making them relevant for therapeutic investigation.
| Hypothesized Biological Target | Potential Therapeutic Area | Reference |
|---|---|---|
| CCR5 Receptor | HIV, Inflammatory Diseases | nih.govnih.gov |
| UBC12-DCN1 Complex | Oncology | nih.gov |
| NLRP3 Inflammasome | Inflammatory Diseases | researchgate.netmdpi.com |
| Sigma 1 Receptor (S1R) | Neurological Disorders | rsc.org |
Following the docking of this compound into the active site of a hypothesized target, the resulting poses are analyzed to understand the specific interactions that stabilize the complex. Key interactions typically profiled include:
Hydrogen Bonds: The urea (B33335) and piperidine moieties of the compound contain multiple hydrogen bond donors and acceptors, which can form strong interactions with amino acid residues like aspartate, glutamine, and asparagine in the receptor's binding pocket. nih.gov
Hydrophobic Interactions: The propyl group and parts of the piperidine ring can engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine. nih.gov
Analysis of these interactions helps to rationalize the binding orientation and provides a structural hypothesis for the compound's activity. For instance, molecular dynamics simulations on similar compounds have revealed crucial interacting amino acid residues. rsc.org
A primary goal of molecular docking is to estimate the binding affinity (often expressed as a scoring function) between the ligand and the protein. Various scoring functions are used to predict how strongly a compound will bind to its target. These methodologies can range from empirical force-field-based scores to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). The results from these predictions can be used to rank potential compounds before their synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For this compound, a QSAR study would involve synthesizing and testing a series of its analogs to build a predictive model.
The development of a QSAR model involves several steps. First, a dataset of analog compounds with their measured biological activities (e.g., IC50 values) is compiled. Then, molecular descriptors are calculated for each analog. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that correlates the descriptors with the activity. researchgate.net
Studies on related piperidinyl ureas have successfully used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust 3D-QSAR models. nih.govnih.gov These models have shown good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their reliability for predicting the activity of new, unsynthesized compounds. nih.govnih.gov
A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. These descriptors quantify various aspects of a molecule's structure and properties.
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
|---|---|---|
| Steric | Molecular Volume, Surface Area | Defines the required size and shape for optimal fit in the binding pocket. |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions with the target. |
| Hydrophobic | LogP, Hydrophobic Fields | Relates to hydrophobic interactions and membrane permeability. |
| Topological | Connectivity Indices | Describes molecular branching and complexity. |
By analyzing the contour maps produced by 3D-QSAR models, researchers can visualize regions where modifications to the structure of this compound would likely increase or decrease its activity. nih.gov For example, a model might indicate that adding a bulky group at a specific position would be sterically favorable and enhance binding.
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the compound and its complex with the target protein. These methods account for the flexibility of both the ligand and the receptor.
An initial conformational analysis of this compound would identify its low-energy shapes (conformers). The PubChem database provides a 3D conformer generated through computational methods. nih.gov MD simulations would then be used to study the stability of the ligand-protein complex over time (e.g., nanoseconds) in a simulated physiological environment. Research on similar piperidinyl urea inhibitors has used MD simulations to confirm the stability of the docked complex. nih.gov The simulations can reveal:
The stability of key hydrogen bonds and other interactions.
The flexibility of different parts of the ligand and protein.
The role of water molecules in mediating ligand-protein interactions.
Conformational changes in the protein upon ligand binding.
The results of these simulations provide a more accurate and realistic understanding of the binding event, complementing the insights gained from molecular docking and QSAR studies.
Exploration of Preferred Conformations and Flexibility
Conformational analysis of this compound would typically begin with the exploration of its potential energy surface to identify low-energy conformers. The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. youtube.com However, the orientation of the propylurea substituent at the 3-position can be either axial or equatorial. Molecular mechanics calculations, often employing force fields like COSMIC, can be used to predict the relative energies of these two conformers. nih.gov For substituted piperidines, the equatorial position is generally favored to minimize steric hindrance, but electrostatic interactions can sometimes stabilize the axial conformer, especially in protonated forms. nih.gov
The flexibility of the molecule is primarily determined by the rotatable bonds within the propylurea side chain. There are three such bonds in this compound. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate the energy barriers for rotation around these bonds. This information helps in understanding the range of shapes the molecule can adopt in solution.
Table 1: Predicted Conformational Preferences of this compound
| Feature | Predicted Stable Conformation | Notes |
| Piperidine Ring | Chair Conformation | Minimizes angle and torsional strain. youtube.com |
| Substituent Position | Equatorial | Generally favored to reduce steric interactions. nih.gov |
| Propylurea Chain | Extended or Folded | Multiple low-energy conformations are possible due to bond rotation. |
Dynamic Behavior in Simulated Biological Environments
To understand how this compound might behave in a physiological setting, molecular dynamics (MD) simulations are employed. pnas.orgnih.govumd.edu These simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the compound in an aqueous environment.
An MD simulation of this compound would typically involve placing the molecule in a box of water molecules and, in some cases, ions to mimic physiological conditions. pnas.orgnih.gov The interactions between the atoms are governed by a force field. The simulation would reveal how the molecule interacts with water, including the formation of hydrogen bonds between the urea and piperidine moieties and the surrounding water molecules. The urea group, with its hydrogen bond donors and acceptors, is particularly important for these interactions. nih.gov
Analysis of the MD trajectory can provide information on:
Solvation: How water molecules arrange themselves around the compound.
Conformational Dynamics: The transitions between different conformations and the flexibility of the molecule in solution.
Intramolecular Hydrogen Bonding: The potential for the formation of transient internal hydrogen bonds that can influence the molecule's shape and properties. nih.gov
These simulations can help to understand the molecule's stability and how its structure might change upon approaching a biological target. researchgate.net
In Silico ADMET Prediction Methodologies
A crucial aspect of drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov In silico tools provide a rapid and cost-effective way to predict these properties. researchgate.net
Computational Models for Absorption Prediction
For a drug to be orally active, it must be absorbed from the gastrointestinal tract. Computational models can predict key properties related to absorption, such as:
Lipophilicity (logP): This is a measure of a compound's solubility in lipids versus water. It is a critical factor for passive diffusion across cell membranes. Various algorithms can calculate logP based on the molecule's structure.
Aqueous Solubility (logS): This predicts how well the compound dissolves in water, which is essential for its absorption.
Human Intestinal Absorption (HIA): Predictive models, often based on quantitative structure-activity relationships (QSAR), can estimate the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system, models can predict their ability to cross this protective barrier. researchgate.net
Online platforms and software like SwissADME and ADMET Predictor® can be used to estimate these properties for this compound. nih.govyoutube.com
Table 2: Illustrative In Silico Prediction of Absorption-Related Properties
| Property | Predicted Value Range (Illustrative) | Significance |
| logP | 1.0 - 2.5 | Optimal range for oral absorption. |
| logS | -3.0 to -1.0 | Indicates moderate to good aqueous solubility. |
| HIA | > 80% | Suggests good absorption from the intestine. |
| BBB Permeant | Yes/No | Predicts potential for CNS activity. |
In Silico Metabolism Site Prediction and Pathway Prediction
The metabolism of a drug can significantly affect its efficacy and safety. Computational tools can predict the most likely sites on a molecule where metabolic enzymes, such as cytochrome P450s (CYPs), will act. nih.gov For this compound, potential sites of metabolism could include:
N-dealkylation of the propyl group.
Oxidation of the piperidine ring.
Hydrolysis of the urea linkage.
Predictive software uses knowledge of common metabolic reactions and the electronic properties of the molecule to rank the likelihood of metabolism at different atomic positions. This information can guide the design of more metabolically stable analogues.
Excretion Pathway Modeling Methodologies
Understanding how a compound is eliminated from the body is another key aspect of its pharmacokinetic profile. While direct in silico prediction of excretion pathways (e.g., renal or biliary) is complex, models can predict properties that influence excretion. For instance, the prediction of whether a compound is a substrate for renal uptake or efflux transporters can provide clues about its likely route of elimination. The molecular weight and polarity of the compound and its metabolites are also important factors.
Computational Toxicity Prediction Methodologies
Predicting potential toxicity early in the drug discovery process is essential to avoid late-stage failures. unc.edu A variety of computational methods are used for toxicity prediction:
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate structural features of molecules with their known toxicity. unc.edunih.govnih.govresearchgate.net For a novel compound like this compound, its structure can be fed into pre-existing QSAR models to predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and organ toxicity.
Rule-Based Systems: These systems use a set of predefined structural alerts that are known to be associated with toxicity. Software can screen the molecule for the presence of these toxicophores.
Read-Across: This approach predicts the toxicity of a compound by comparing it to structurally similar molecules with known toxicity data.
Table 3: Illustrative In Silico Toxicity Predictions
| Toxicity Endpoint | Predicted Outcome (Illustrative) | Prediction Method |
| Ames Mutagenicity | Non-mutagen | QSAR, Rule-Based |
| Carcinogenicity | Non-carcinogen | QSAR |
| Hepatotoxicity | Low Probability | QSAR |
| hERG Inhibition | Low Risk | QSAR |
It is important to note that in silico toxicity predictions are probabilistic and serve as a guide for further experimental testing. researchgate.net
Preclinical Biological Activity and Mechanistic Elucidation of 1 Piperidin 3 Yl 3 Propylurea
In Vitro Pharmacological Profiling
Following target identification and validation, a broader in vitro pharmacological profiling is conducted to understand the functional consequences of the compound's interaction with its target and to screen for other potential activities. nih.govresearchgate.neteuropeanpharmaceuticalreview.com
Once a binding affinity for a receptor is established, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). These assays are conducted in cells that express the target receptor.
The functional response measured depends on the receptor's signaling pathway. For G protein-coupled receptors (GPCRs), this could involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels. nih.gov For example, a study on 3-[3-(Piperidin-1-yl)propyl]indoles identified them as h5-HT(1D) receptor full agonists. nih.gov To characterize 1-(Piperidin-3-yl)-3-propylurea, one would perform similar assays at its identified receptor targets to determine its functional activity.
Given the piperidine (B6355638) moiety in this compound, a structure present in many centrally acting agents, it would be prudent to investigate its potential to inhibit neurotransmitter reuptake. Assays for the inhibition of monoamine transporters, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are commonly performed. nih.govwikipedia.org
These assays typically use synaptosomes or cells expressing the specific transporters and measure the uptake of radiolabeled neurotransmitters (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine). The ability of the test compound to block this uptake is quantified as an IC50 value. A compound that inhibits the reuptake of these neurotransmitters could have potential applications in treating various neurological and psychiatric disorders. wikipedia.org
Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Signaling
Comprehensive searches of available scientific literature and databases did not yield specific information regarding the direct modulatory effects of this compound on specific ion channels or its interaction with G-protein coupled receptors (GPCRs). The precise mechanisms by which this compound might influence these critical signaling pathways remain uncharacterized in publicly accessible research.
Ion channels, which are fundamental to neuronal excitability and cellular function, represent a broad class of potential drug targets. Their modulation can significantly impact physiological processes. Similarly, GPCRs are a vast family of receptors that mediate cellular responses to a wide array of extracellular signals, playing a crucial role in health and disease. However, no studies were identified that specifically investigated the binding affinity or functional activity of this compound at any particular ion channel or GPCR.
In Vivo Efficacy Studies in Animal Models of Disease
There is currently a lack of published in vivo efficacy studies for this compound in established animal models of disease. The following sections outline the types of models that would be relevant for assessing the therapeutic potential of a novel compound, though no data specific to this compound exists in these contexts.
Rodent Models of Neurological Disorders
Standardized rodent models are routinely used to evaluate the potential of compounds for treating neurological disorders. These models aim to replicate specific aspects of human diseases. While no studies have been reported for this compound, such investigations would be essential to determine its potential neuroactive properties.
Animal Models of Psychiatric Conditions
Animal models are crucial for the preclinical assessment of potential treatments for psychiatric conditions. These models often use behavioral tests to infer states analogous to human psychiatric symptoms. There are no available reports on the evaluation of this compound in any animal models of psychiatric conditions.
Pain Models and Analgesic Efficacy Assessments
A variety of animal models are employed to assess the analgesic potential of new chemical entities. These models can simulate different types of pain, including acute, inflammatory, and neuropathic pain. To date, no studies have been published detailing the analgesic efficacy of this compound in any of these established pain models.
Models for Metabolic and Inflammatory Conditions
Animal models are instrumental in studying metabolic and inflammatory diseases and for testing the efficacy of novel therapeutic agents. For instance, models of diet-induced obesity are used to study insulin (B600854) resistance and other metabolic dysfunctions. Research into the effects of this compound in models of metabolic or inflammatory conditions has not been reported in the scientific literature.
Mechanisms of Action and Signal Transduction Pathways Elucidation
The precise molecular mechanisms of action and the specific signal transduction pathways modulated by this compound have not been elucidated in the available scientific literature. Understanding how a compound exerts its effects at the molecular level is critical and often involves identifying its direct protein targets and the subsequent downstream cellular signaling cascades. Without experimental data, any discussion of the compound's mechanism of action would be purely speculative.
Downstream Signaling Cascade Analysis
There is currently no available information in the scientific literature detailing the downstream signaling cascades modulated by this compound. Studies on related but distinct piperidine urea (B33335) derivatives have suggested potential interactions with various signaling pathways, but direct evidence for this specific compound is absent.
Gene Expression and Proteomic Alterations
No studies have been published that report on the gene expression or proteomic changes induced by treatment with this compound. Consequently, there is no data to present on up- or down-regulated genes or proteins resulting from exposure to this compound.
Neurochemical Release and Modulation Studies
The effect of this compound on the release and modulation of neurotransmitters has not been characterized in any publicly accessible research. While the piperidine moiety is a common feature in centrally acting agents, the specific neurochemical profile of this compound remains uninvestigated.
Cellular and Molecular Basis of Observed Preclinical Effects
Given the absence of primary preclinical data on the biological activity of this compound, it is not possible to elucidate the cellular and molecular mechanisms that might underlie any potential effects. The foundational observations of its biological impact are a prerequisite for such mechanistic studies.
Structure Activity Relationship Sar and Structure Property Relationship Spr of 1 Piperidin 3 Yl 3 Propylurea Analogs
Impact of Structural Substitutions on Biological Activity
The biological activity of 1-(piperidin-3-yl)-3-propylurea and its analogs is significantly influenced by structural modifications to the piperidine (B6355638) ring and the urea (B33335) moiety. These changes can affect the compound's affinity for its target, its selectivity, and its pharmacokinetic properties.
The piperidine ring is a crucial component of the this compound scaffold, and modifications to this ring can have a profound impact on pharmacological activity. The position of substitution on the piperidine ring is a critical determinant of off-target activity. For instance, in a series of piperidyl-1,2,3-triazole ureas, changing the location of a benzyl group on the piperidine ring from the 2-position to the 3- or 4-position was found to increase off-target activity nih.gov. This highlights the importance of the substitution pattern on the piperidine ring for maintaining selectivity.
Alkylation and acylation of the piperidine nitrogen are common strategies to modulate the properties of these compounds. A series of novel piperidine ring–modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate were developed through piperidine ring alkylation and/or acylation, followed by reduction researchgate.net. These modifications can alter the polarity and steric bulk of the molecule, thereby influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, the incorporation of the piperidine moiety into more complex polycyclic systems has been explored. For example, a series of 1,3-disubstituted ureas containing a 4-(hydroxyadamantan-1-yl)-fragment have been synthesized researchgate.net. The rigid adamantane (B196018) scaffold can influence the conformational flexibility of the molecule and introduce specific steric interactions with the target protein.
In the context of NLRP3 inflammasome inhibition, modulation of the linker connecting a 2-chlorobenzene moiety to the piperidine ring was investigated. An acetamide bridge was found to be optimal for anti-pyroptotic activity, while shorter linkers or the removal of the carbonyl group resulted in inactive compounds mdpi.com. This underscores the importance of the spatial relationship between the piperidine ring and other pharmacophoric features.
The table below summarizes the impact of various piperidine ring modifications on the activity of analogous compounds.
| Modification | Impact on Activity | Reference Compound Class |
| Positional Isomerism of Substituents | Shifting a benzyl group from the 2- to the 3- or 4-position increased off-target activity. | Piperidyl-1,2,3-triazole ureas |
| N-Alkylation/N-Acylation | Modulates polarity and steric bulk, influencing target interaction and ADME properties. | (±)-threo-methyl phenyl(piperidin-2-yl)acetate analogs |
| Incorporation of Polycyclic Fragments | Introduces conformational rigidity and specific steric interactions. | 1,3-disubstituted ureas with a 4-(hydroxyadamantan-1-yl)-fragment |
| Linker Modification | The length and nature of the linker attaching substituents to the piperidine ring are critical for activity. | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives |
The urea moiety is a key structural feature in this class of compounds, often involved in crucial hydrogen bonding interactions with the target protein. Derivatization of the urea can significantly modulate the compound's activity. The conformational properties of the urea functionality are influenced by the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group nih.gov.
In a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH), modifications to the aryl group and the N-acylpiperidine substitution were explored nih.gov. Conserving a 4-trifluoromethoxyphenyl group as the aryl substituent while varying the N-acylpiperidine or N-sulfonylpiperidine substitution allowed for an examination of the effects of polar and basic side chains on potency nih.gov. For example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a significant increase in potency and pharmacokinetic parameters compared to its adamantane analogue nih.govfigshare.com.
The replacement of the urea moiety with isosteres is another strategy to modulate activity and improve physicochemical properties. In the development of P2Y1 receptor antagonists, urea isosteres such as aminooxazoles, aminoimidazoles, and aminothiazoles have been investigated to address issues of low aqueous solubility and high lipophilicity nih.gov. Similarly, for formyl peptide receptor 2 (FPR2) agonists, heteroaryl rings like benzimidazoles and aminophenyloxadiazoles have been successfully employed as phenylurea isosteres, demonstrating that the electronic effects of heteroatom placement are critical for molecular recognition researchgate.net.
The table below presents examples of urea moiety derivatizations and their effects on the activity of analogous compounds.
| Derivatization | Effect on Activity | Reference Compound Class |
| Aryl Group Substitution | Substitution on the aryl ring of 1-aryl-3-piperidinyl ureas significantly impacts potency. | 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH |
| N-Acyl/N-Sulfonyl Substitution | Introduction of polar and basic side chains through N-acyl or N-sulfonyl groups on the piperidine affects potency. | 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH |
| Urea Isosteres | Replacement of the urea with bioisosteres like aminooxazoles or benzimidazoles can improve solubility and modulate activity. | P2Y1 receptor antagonists and FPR2 agonists |
Stereochemistry plays a pivotal role in the interaction of this compound analogs with their biological targets. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. For aryl piperidinone urea derivatives acting as formyl peptide receptor 2 (FPR2) agonists, the absolute stereochemistry of representative intermediates and final compounds was confirmed by single-crystal X-ray diffraction analysis, highlighting the importance of a specific stereoisomer for activity nih.gov.
The piperidine ring itself is a source of stereoisomerism, and the relative orientation of substituents on the ring can significantly influence biological activity. The development of a series of N-(1,3-thiazol-2-yl)pyridin-2-amine KDR kinase inhibitors demonstrated that overcoming hERG binding activity and achieving good pharmacokinetics was accomplished by discovering a unique class of amine substituents with specific stereochemical arrangements researchgate.net.
While specific studies on the stereochemistry of this compound were not identified, the principles derived from analogous structures underscore the importance of controlling stereochemistry during the design and synthesis of these compounds to achieve optimal target recognition and efficacy.
Pharmacophore Development and Lead Optimization Strategies
Pharmacophore modeling is a powerful tool in drug discovery to identify the essential three-dimensional arrangement of functional groups required for biological activity. This approach is instrumental in guiding the design and synthesis of optimized analogs of this compound.
The design of optimized analogs of this compound is guided by SAR data and pharmacophore models. For a series of piperidinyl urea derivatives, computational-based pharmacophore and structural analysis were performed to understand the features responsible for their biological activities nih.gov. These studies revealed that acceptor, donor, hydrophobic, and aromatic/hydrophobic pharmacophore properties are favorable for activity nih.gov.
In the optimization of aryl piperidinone ureas as selective FPR2 agonists, a weakly active high-throughput screening hit was transformed into a potent and selective agonist nih.gov. This was achieved by replacing an amide with a urea and modifying the substitution on a biaryl core, leading to a compound with superior potency, selectivity, and a favorable ADME profile nih.gov.
The synthesis of these optimized analogs often involves multi-step reaction sequences. For example, the synthesis of aryl piperidinone urea analogues can involve a copper-catalyzed coupling of a protected piperidinone carbamate to a dibromobenzene, followed by deprotection, coupling with an isocyanate, and a final palladium-catalyzed coupling with a boronic acid nih.gov. Similarly, the synthesis of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists has been described, leading to significant improvements in potency and physicochemical properties nih.gov.
The following table outlines some lead optimization strategies and the resulting improvements for analogous compounds.
| Optimization Strategy | Resulting Improvement | Reference Compound Class |
| Replacement of Amide with Urea | Increased potency and selectivity. | Aryl piperidinone urea FPR2 agonists |
| Modification of Biaryl Core Substitution | Enhanced potency and selectivity. | Aryl piperidinone urea FPR2 agonists |
| Introduction of Specific Substituents | Improved potency and physicochemical properties. | 1-Aryl-3-piperidin-4-yl-urea CXCR3 antagonists |
Pharmacophore models are not static and are continuously refined as new SAR data becomes available. For a series of piperidinyl urea derivatives, quantitative structure-activity relationship (QSAR) studies demonstrated that the developed models were statistically significant and confirmed through validation nih.gov. These models indicated that distributed polar properties on the van der Waals surface of the molecules are important for hERG blocking activity, while surface area, volume, and shape are correlated with H3 antagonistic activity nih.gov.
The pharmacophore analysis of these molecules also highlighted the importance of aromatic/hydrophobicity and polarizability features as favorable pharmacophore contours researchgate.net. A ligand-based pharmacophoric model and atom-based 3D-QSAR have been generated for 1,3-disubstituted ureas as sEH inhibitors to explore the necessary structural requirements for anti-inflammatory activity nih.gov. Docking studies revealed that these inhibitors interact with key residues in the active site of the sEH enzyme nih.gov.
The refinement of these pharmacophore models allows for their use as 3D queries in virtual screening to identify novel and potent inhibitors from large compound libraries nih.gov. This iterative process of model refinement and experimental validation is crucial for the successful discovery of new drug candidates.
Lack of Publicly Available Data on the Preclinical Pharmacological Profile of this compound and its Analogs
Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of publicly available information regarding the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its direct analogs. Consequently, a detailed analysis of the structural determinants of target selectivity and the structural influences on in vitro potency for this specific compound series cannot be provided at this time.
Scientific research and drug discovery efforts that typically generate such data are often highly specific to particular therapeutic targets and chemical scaffolds. The available research on related but structurally distinct piperidine and urea-containing molecules does not allow for a direct or accurate extrapolation to the this compound scaffold. Studies on compounds such as piperidyl-1,2,3-triazole ureas, piperidine-aryl ureas, and 1-aryl-3-piperidin-4-yl-ureas have been conducted in the context of different biological targets, including endocannabinoid biosynthesis, stearoyl-CoA desaturase 1 (SCD1), and the CXCR3 receptor, respectively. However, the findings from these studies are specific to their respective chemical series and cannot be reliably applied to this compound.
The generation of the detailed preclinical pharmacological profiles requested, including data on target selectivity and in vitro potency, would necessitate dedicated synthesis and biological evaluation of a series of this compound analogs. Such studies would involve systematically modifying the three key components of the molecule: the piperidin-3-yl ring, the propyl group, and the urea linkage, and then assessing the biological activity of the resulting compounds in a variety of in vitro assays against a panel of biological targets.
Without such dedicated research, any discussion on the SAR and SPR of this compound would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article with detailed research findings and data tables on this specific compound cannot be generated.
Investigational Therapeutic Potential and Future Research Directions for 1 Piperidin 3 Yl 3 Propylurea
Exploration of Novel Therapeutic Applications Based on Preclinical Mechanistic Insights
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, valued for its ability to be readily incorporated into diverse molecular architectures and to influence pharmacokinetic properties such as membrane permeability and metabolic stability. researchgate.net Similarly, the urea (B33335) functionality is a versatile hydrogen-bond donor and acceptor, often critical for a molecule's interaction with biological targets. The combination of these two groups in compounds like 1-(Piperidin-3-yl)-3-propylurea suggests a number of potential therapeutic avenues that are being actively explored for related molecules.
Neurodegenerative Diseases: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS). pmarketresearch.com For instance, they are integral to the structure of medications for Alzheimer's disease. encyclopedia.pub The three-dimensional structure of the piperidine ring is thought to facilitate better interaction with the binding sites of proteins implicated in neurodegeneration. encyclopedia.pub Preclinical studies on various piperidine-containing compounds are exploring their potential as neuroprotective agents.
Oncology: In the field of oncology, piperidine derivatives are foundational in the development of next-generation small-molecule inhibitors. pmarketresearch.com They are key components of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain blood cancers. pmarketresearch.com The modular nature of piperidine synthesis allows for fine-tuning of molecular properties to enhance selectivity and reduce off-target effects. pmarketresearch.com
Infectious and Parasitic Diseases: The piperidine nucleus is also a feature of various antimicrobial and antiparasitic agents. encyclopedia.pub Researchers are continuously exploring new piperidine scaffolds to develop novel antibiotics and other anti-infective drugs. encyclopedia.pub
Pain Management: The analgesic properties of compounds containing a piperidine ring are well-documented, with morphine being a classic example. encyclopedia.pub Research into new piperidine derivatives aims to develop effective analgesics with improved safety profiles.
While these applications are promising for the broader class of piperidine-urea compounds, it is crucial to note that the specific therapeutic potential of this compound remains to be elucidated through dedicated preclinical studies.
Strategies for Further Preclinical Development
To move a compound like this compound from a chemical entity to a potential therapeutic candidate, a structured preclinical development plan is essential. This would involve a multi-faceted approach:
Target Identification and Validation: The first step would be to identify the biological target(s) of this compound. This could be achieved through a combination of computational modeling and high-throughput screening against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes.
In Vitro Efficacy Studies: Once a potential target is identified, a battery of in vitro assays would be necessary to determine the compound's potency and efficacy. This would include measuring its binding affinity to the target and its functional effect in cell-based models of disease.
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical. In vitro assays using liver microsomes and other systems can provide initial insights into its metabolic stability and potential for drug-drug interactions.
In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies would then be advanced to in vivo models of disease. These studies in animals are crucial for demonstrating therapeutic efficacy and for identifying any potential safety concerns before consideration for human clinical trials.
Unaddressed Research Questions and Knowledge Gaps in the Compound's Research
The most significant knowledge gap concerning this compound is the near-complete absence of published research on its specific biological activities. While the properties of the piperidine and urea moieties can suggest potential areas of investigation, without empirical data, its therapeutic relevance remains speculative.
Key unaddressed questions include:
What are the specific molecular targets of this compound?
What is its mechanism of action at the cellular and molecular level?
Does it exhibit any of the therapeutic activities seen in other piperidine-urea compounds, such as neuroprotective, anti-cancer, or anti-inflammatory effects?
What is its safety and toxicity profile?
How does the specific arrangement of the propylurea group on the 3-position of the piperidine ring influence its biological activity compared to other substitution patterns?
Answering these questions through rigorous scientific investigation is the first step toward understanding the potential of this compound.
Emerging Methodologies in the Study of Urea-Piperidine Compounds
The study of urea-piperidine compounds is benefiting from a number of emerging methodologies that are accelerating the pace of drug discovery and development.
Advanced Synthesis Techniques: Modern organic synthesis has provided a wealth of methods for the efficient and stereoselective synthesis of piperidine derivatives. nih.gov These include multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials, and novel catalytic systems, such as those based on cobalt, for more environmentally friendly and efficient reactions. nih.gov The ability to create large libraries of diverse piperidine-urea compounds is crucial for structure-activity relationship (SAR) studies.
Computational Drug Design: In silico methods, including molecular docking and artificial intelligence-driven molecular modeling, are becoming increasingly powerful tools in drug discovery. pmarketresearch.com These approaches can be used to predict the binding of piperidine-urea compounds to their targets, helping to prioritize which molecules to synthesize and test in the laboratory. pmarketresearch.com
Fragment-Based Drug Discovery (FBDD): FBDD is a technique where small chemical fragments, such as the piperidine or urea motifs, are screened for weak binding to a biological target. pmarketresearch.com These fragments can then be grown or linked together to create more potent lead compounds. This approach can be particularly useful for identifying novel starting points for drug discovery programs targeting urea-piperidine compounds.
Chemical Biology Approaches: The use of chemical probes and other chemical biology tools can help to elucidate the mechanism of action of piperidine-urea compounds and to identify their cellular targets. These methods are essential for understanding the fundamental biology that underlies the therapeutic effects of these molecules.
The application of these emerging methodologies to the study of this compound and related compounds will be critical for unlocking their full therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
